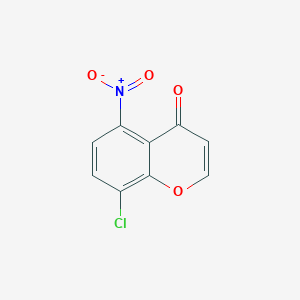
8-chloro-5-nitro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-5-nitro-4H-chromen-4-one is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its various biological activities and has shown promising results in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 8-chloro-5-nitro-4H-chromen-4-one is not fully understood. However, it has been suggested that it acts by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases. It has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
8-chloro-5-nitro-4H-chromen-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in the body, thereby reducing oxidative stress and inflammation. It has also been found to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-chloro-5-nitro-4H-chromen-4-one is its broad spectrum of biological activities. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for the development of new drugs. However, its limitations include its low solubility in water and its potential toxicity at higher doses.
Future Directions
There are several future directions for the research on 8-chloro-5-nitro-4H-chromen-4-one. One of the main areas of focus is the development of new derivatives with improved solubility and bioavailability. Another area of research is the identification of new targets and signaling pathways that can be inhibited by 8-chloro-5-nitro-4H-chromen-4-one. Furthermore, the potential use of 8-chloro-5-nitro-4H-chromen-4-one in combination with other drugs for the treatment of various diseases is also an area of interest.
Conclusion:
In conclusion, 8-chloro-5-nitro-4H-chromen-4-one is a promising compound that has shown various biological activities. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in the treatment of various diseases. Future research on this compound can lead to the development of new drugs with improved efficacy and safety.
Synthesis Methods
The synthesis of 8-chloro-5-nitro-4H-chromen-4-one involves the reaction of 4-hydroxycoumarin with chloroacetyl chloride and nitric acid in the presence of a catalyst. This reaction leads to the formation of 8-chloro-5-nitro-4H-chromen-4-one in good yield.
Scientific Research Applications
8-chloro-5-nitro-4H-chromen-4-one has been extensively studied for its various biological activities. It has been found to exhibit anticancer, antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. It has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
8-chloro-5-nitro-4H-chromen-4-one |
|---|---|
Molecular Formula |
C9H4ClNO4 |
Molecular Weight |
225.58 g/mol |
IUPAC Name |
8-chloro-5-nitrochromen-4-one |
InChI |
InChI=1S/C9H4ClNO4/c10-5-1-2-6(11(13)14)8-7(12)3-4-15-9(5)8/h1-4H |
InChI Key |
DMGBMLWYQJCFDG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C=CO2)Cl |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C=CO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid](/img/structure/B300239.png)
![N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300244.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B300247.png)

![N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide](/img/structure/B300251.png)
![4-Fluorobenzyl 2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl sulfide](/img/structure/B300253.png)

![4-[(4-chlorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B300256.png)



